Cas no 719277-22-2 (Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-)

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- structure
719277-22-2 structure
Product Name:Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-
CAS No:719277-22-2
MF:C10H12F3NO
MW:219.203593254089
CID:544804
PubChem ID:20117720
Update Time:2025-04-19

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-
    • N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine
    • AKOS000156540
    • SCHEMBL3962793
    • DTXSID10602690
    • A1-16881
    • ETHYL({[4-(TRIFLUOROMETHOXY)PHENYL]METHYL})AMINE
    • N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine
    • Ethyl(([4-(trifluoromethoxy)phenyl]methyl))amine
    • 719277-22-2
    • N-ethyl-N-[4-(Trifluoromethoxy)benzyl]amine
    • Inchi: 1S/C10H12F3NO/c1-2-14-7-8-3-5-9(6-4-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
    • InChI Key: KJLZWTFFKUZEML-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)CNCC)(F)F

Computed Properties

  • Exact Mass: 219.08716
  • Monoisotopic Mass: 219.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- Pricemore >>

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719277-22-2 98%
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